molecular formula C25H20FNO4S B2898176 (4-Ethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone CAS No. 866813-00-5

(4-Ethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone

Cat. No. B2898176
CAS RN: 866813-00-5
M. Wt: 449.5
InChI Key: VOXRZVOYKMMDOR-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, commonly known as EFQM, is a synthetic compound that has shown potential in various scientific research applications. EFQM is a member of the quinoline family and has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Polymer Applications in Fuel Cells

  • Sulfonated Poly(ether ether ketone) Polymers : These materials have been studied for their potential in fuel cell applications, particularly as proton exchange membranes. The research focuses on the synthesis and properties of novel sulfonated polymers, examining their ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, all critical parameters for their application in direct methanol fuel cells (Li et al., 2009).

Applications in Fluorescent Labeling

  • Novel Stable Fluorophore : The compound 6-methoxy-4-quinolone has been identified as a stable fluorophore with strong fluorescence across a wide pH range in aqueous media. Its characteristics make it suitable for biomedical analysis, including its application as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).

Antioxidant Properties

  • Synthesis and Antioxidant Activities : Research has been conducted on the synthesis and antioxidant properties of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone. These compounds exhibit significant antioxidant power and radical scavenging activities, suggesting their potential utility as antioxidants in various applications (Çetinkaya et al., 2012).

Herbicidal Activity

  • Novel Triazolinone Derivatives : The synthesis and herbicidal activities of novel triazolinone derivatives have been explored. These compounds, including those with sulfonamide structures, show promise as Protox inhibitors, a target for herbicides. Certain derivatives demonstrated comparable activity to commercial products for broadleaf weed control in rice fields (Luo et al., 2008).

Advanced Synthesis Techniques

  • Access to Substituted Quinazolinones : Research on the synthesis of various substituted quinazolinones through advanced techniques such as Diels–Alder reactions highlights the versatility of quinolinone derivatives in synthesizing complex molecules with potential biological activity (Dalai et al., 2006).

properties

IUPAC Name

(4-ethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-10-19(31-2)14-21(23)25(22)32(29,30)20-11-8-18(26)9-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXRZVOYKMMDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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